molecular formula C6H4Cl2N2O2 B6592481 2,6-Dichloro-3-methyl-4-nitropyridine CAS No. 2089315-05-7

2,6-Dichloro-3-methyl-4-nitropyridine

Cat. No.: B6592481
CAS No.: 2089315-05-7
M. Wt: 207.01 g/mol
InChI Key: HSINFMDETPIEIM-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2. It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methyl-4-nitropyridine typically involves the nitration of 2,6-dichloro-3-methylpyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methyl-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-methyl-4-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-nitropyridine
  • 2,6-Dichloro-4-nitropyridine
  • 2,6-Dichloro-3-methylpyridine

Uniqueness

2,6-Dichloro-3-methyl-4-nitropyridine is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Biological Activity

2,6-Dichloro-3-methyl-4-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications as a pharmaceutical intermediate. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H5_5Cl2_2N2_2O2_2
  • Molecular Weight : 192.99 g/mol
  • Physical State : Yellow crystalline solid
  • Solubility : Soluble in methanol
  • Melting Point : 55-60 °C
  • Boiling Point : Approximately 295.5 °C

This compound acts primarily as a pharmaceutical intermediate. It is involved in synthesizing various drugs, including anti-ulcer medications such as pantoprazole. Its mechanism involves macrocyclic condensation reactions with resorcinol derivatives, leading to the formation of chiral tetraoxacalix arene pyridines, which exhibit significant biological effects.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : Modulates pathways related to oxidative stress and apoptosis.
  • Gene Expression : Alters the expression of genes involved in metabolic processes.
  • Metabolism : Interacts with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds.

Case Studies and Experimental Data

  • In Vitro Studies :
    • This compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it demonstrated significant inhibition of Aurora-A kinase, which is crucial for cell cycle regulation .
    • In a study examining its antiproliferative effects on human tumor cell lines, the compound exhibited a GI50 value of 2.30 μM against HCT116 colon carcinoma cells .
  • In Vivo Studies :
    • Animal model studies indicated that the compound's effects vary significantly with dosage. Low doses resulted in minimal cellular changes, while higher doses led to pronounced alterations in signaling pathways and gene expression.
    • The pharmacokinetics of this compound revealed its stability in biological systems, with only a small percentage metabolized after incubation with liver microsomes .

Data Tables

Study TypeCell Line/ModelConcentration (μM)Effect Observed
In VitroHCT1162.30Inhibition of growth
In VivoMouse ModelVariesDose-dependent changes in gene expression
Enzyme InhibitionAurora-A KinaseIC50 = 0.070Significant potency against cancer cell lines

Applications in Medicinal Chemistry

The compound serves as a precursor for numerous therapeutic agents and has applications in:

  • Pharmaceuticals : Used in synthesizing anti-ulcer drugs.
  • Research Tools : Investigating enzyme inhibition and receptor binding due to its structural properties.
  • Industrial Uses : Production of specialty chemicals and dyes.

Properties

IUPAC Name

2,6-dichloro-3-methyl-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-4(10(11)12)2-5(7)9-6(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSINFMDETPIEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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